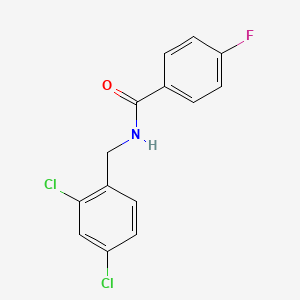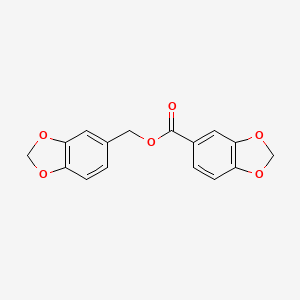![molecular formula C17H18N2O3S B5711324 3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as “DMT” is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
科学的研究の応用
DMT has been shown to have potential therapeutic applications in a variety of fields. It has been studied for its potential use in treating depression, anxiety, and addiction. DMT has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor activity in vitro.
作用機序
The mechanism of action of DMT is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, DMT is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
DMT has a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMT has also been shown to induce a state of altered consciousness, characterized by vivid visual and auditory hallucinations.
実験室実験の利点と制限
DMT has several advantages as a research tool. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are also several limitations to using DMT in lab experiments. The compound has a short half-life and is rapidly metabolized, making it difficult to study its long-term effects. Additionally, the psychoactive effects of DMT can make it difficult to interpret behavioral data.
将来の方向性
There are several future directions for research on DMT. One area of interest is the potential use of DMT in treating addiction and depression. Additionally, more research is needed to understand the mechanism of action of DMT and its effects on the brain. Finally, there is a need for more studies on the long-term effects of DMT, as well as its potential for abuse and addiction.
In conclusion, DMT is a synthetic compound with potential therapeutic applications in a variety of fields. While there is still much to learn about the mechanism of action and long-term effects of DMT, it is clear that this compound has the potential to be a valuable research tool in the years to come.
合成法
DMT can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzoyl chloride with thiourea to form 3,5-dimethoxy-N-(thiocarbamoyl)benzamide. This compound is then reacted with 3-methylphenylamine to form 3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
特性
IUPAC Name |
3,5-dimethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-5-4-6-13(7-11)18-17(23)19-16(20)12-8-14(21-2)10-15(9-12)22-3/h4-10H,1-3H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRILJPYCDJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)




![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)